molecular formula C13H23F3N2O4 B073407 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol CAS No. 1427-86-7

1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol

Cat. No.: B073407
CAS No.: 1427-86-7
M. Wt: 328.33 g/mol
InChI Key: ZPCWSYWQVBJOTP-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol is a synthetic organic compound characterized by the presence of trifluoromethyl and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol typically involves multi-step organic reactions. One common method includes the reaction of a trifluoromethyl ketone with morpholine under controlled conditions to form the desired product. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the morpholine groups can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-3-(morpholin-4-yl)propan-2-ol: Similar structure but lacks the additional morpholine group.

    1,1,1-Trifluoro-4-(piperidin-4-yl)-3-(piperidin-4-ylmethyl)butane-2,2-diol: Contains piperidine instead of morpholine.

Uniqueness

1,1,1-Trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol is unique due to the presence of two morpholine groups, which can enhance its solubility and reactivity. The trifluoromethyl group also imparts unique electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,1,1-trifluoro-4-morpholin-4-yl-3-(morpholin-4-ylmethyl)butane-2,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23F3N2O4/c14-13(15,16)12(19,20)11(9-17-1-5-21-6-2-17)10-18-3-7-22-8-4-18/h11,19-20H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCWSYWQVBJOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CN2CCOCC2)C(C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288877
Record name 1,1,1-trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427-86-7
Record name NSC57949
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,1-trifluoro-4-(morpholin-4-yl)-3-(morpholin-4-ylmethyl)butane-2,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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